
3-Bromo-2-hydrazinyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.
科学的研究の応用
3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .
類似化合物との比較
Similar Compounds
3-Bromo-4-methylpyridine: This compound is similar but lacks the hydrazine group, making it less reactive in certain types of reactions.
4-Methyl-3-bromopyridine: Another similar compound, differing in the position of the bromine atom.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
3-Bromo-2-hydrazinyl-4-methylpyridine is unique due to the presence of both a bromine atom and a hydrazine group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The hydrazine group, in particular, provides additional reactivity, making it useful in the synthesis of more complex molecules and in biological applications.
特性
分子式 |
C6H8BrN3 |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
(3-bromo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
InChIキー |
HCNJNOGZNOKAJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



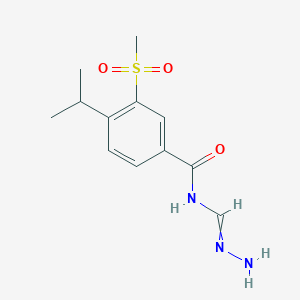
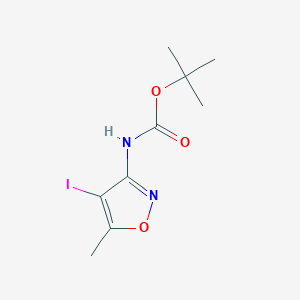
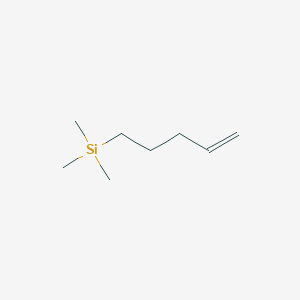
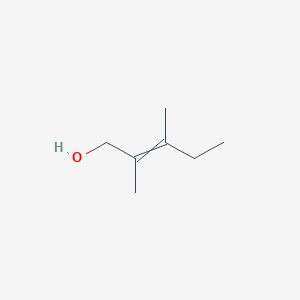
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
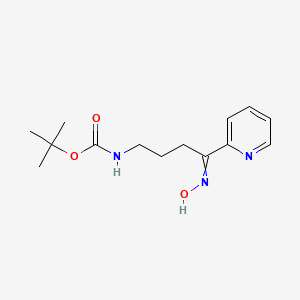
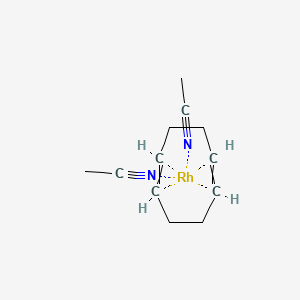


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)


